molecular formula C12H22O2 B093596 2-Octylcyclopropanecarboxylic acid CAS No. 15898-87-0

2-Octylcyclopropanecarboxylic acid

Cat. No. B093596
CAS RN: 15898-87-0
M. Wt: 198.3 g/mol
InChI Key: FLZRNGWKTVAXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives and related structures is a topic of interest in several of the provided papers. For instance, the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid is described, involving cyclopropanation followed by a series of reactions including Curtius rearrangement and oxidative cleavage . Similarly, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid is developed through iodocarbocyclization, azidation, saponification, and reduction . These methods could potentially be adapted for the synthesis of 2-Octylcyclopropanecarboxylic acid by modifying the starting materials and reaction conditions to include an octyl group.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by their three-membered ring, which imparts strain and unique reactivity to these compounds. The paper on the synthesis and molecular structure of a chiral cyclic amino acid ester provides insights into the structural analysis of such compounds using techniques like NMR spectroscopy, mass spectrometry, and X-ray diffraction . These techniques could be employed to determine the molecular structure of 2-Octylcyclopropanecarboxylic acid and confirm its stereochemistry.

Chemical Reactions Analysis

Cyclopropane derivatives participate in various chemical reactions due to the strain in the three-membered ring. The paper on the regioselective cyclopropane ring opening provides an example of how the cyclopropane ring can be cleaved under specific conditions . This type of reaction could be relevant for the functionalization or transformation of 2-Octylcyclopropanecarboxylic acid in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of 2-Octylcyclopropanecarboxylic acid, they do provide information on related compounds. For example, the synthesis of soluble and colorless polyimides from bicyclo[2.2.2]octane derivatives highlights the impact of the cyclopropane structure on solubility and thermal stability . These properties are important for the practical use of cyclopropane derivatives in various applications, including materials science.

Scientific Research Applications

  • Amino Acid Analogs and Transport Applications : A study by Christensen et al. (1983) synthesized and compared 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with widely used amino acid analogs. These compounds showed more reactivity with Na+-independent amino acid transport systems in test cells, highlighting their potential use in cellular transport studies (Christensen et al., 1983).

  • Conformational Studies of Beta-Amino Acid Oligomers : Fernandes et al. (2010) prepared hexamer and octamer of trans-2-aminocyclobutane carboxylic acid and studied their conformational preferences, suggesting their application in molecular folding and structural analysis (Fernandes et al., 2010).

  • Synthesis of Pipecolic Acid Analogs : Casabona and Cativiela (2006) reported the efficient synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a pipecolic acid analogue, suggesting its use in chemical synthesis and possibly pharmaceutical applications (Casabona & Cativiela, 2006).

  • Peptide Structure and Design : André et al. (2012) synthesized model tripeptides incorporating (S)-aminobicyclo[2.2.2]octane-2-carboxylic acid to investigate its ability to induce reverse turns in peptides, indicating its use in peptide design and structural biology (André et al., 2012).

  • Synthesis of Rigid Amino Acid Analogs : Kubyshkin et al. (2009) synthesized a rigid analogue of 2-amino- adipic acid, which could be useful in the study of amino acid conformations and their biological functions (Kubyshkin et al., 2009).

  • Pharmaceutical Applications : Conlon and Kiesman (2007) synthesized a deuterium-labeled version of BG9928, a high affinity adenosine A1 antagonist, for use in pharmacokinetic and metabolism studies, indicating the compound's importance in drug development (Conlon & Kiesman, 2007).

  • Polyimide Synthesis : Matsumoto and Kurosaki (1997) synthesized polyimides using bicyclo[2.2.2]octane-based dianhydrides, highlighting the application of such compounds in the field of materials science, especially for high-performance polymers (Matsumoto & Kurosaki, 1997).

Future Directions

While specific future directions for 2-Octylcyclopropanecarboxylic acid are not available, research in the field of carboxylic acid derivatives is ongoing and includes exploring their potential uses in various applications .

properties

IUPAC Name

2-octylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-10-9-11(10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZRNGWKTVAXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390651
Record name 2-octylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octylcyclopropanecarboxylic acid

CAS RN

15898-87-0
Record name 2-octylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IV Borisevich, NS Vinidiktova… - International …, 2006 - journals.sagepub.com
… Octicyl (2-octylcyclopropanecarboxylic acid) – viscous liquid; insoluble in water; soluble in organic solvents; tboiling = 157/4 mmHg; antifungal agent; can be used for the modification of …
Number of citations: 2 journals.sagepub.com

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